Ethyl 5-aminovalerate

Description

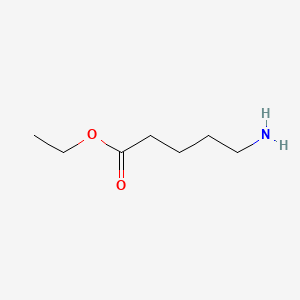

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-7(9)5-3-4-6-8/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYLIDVSLIIAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466791 | |

| Record name | ETHYL 5-AMINOVALERATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-05-2 | |

| Record name | ETHYL 5-AMINOVALERATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Aminovalerate

Endogenous Metabolic Derivation from L-Lysine Pathways

In many organisms, particularly certain bacteria, 5-aminovalerate is derived from the essential amino acid L-lysine through specific enzymatic pathways. These routes provide a mechanism for utilizing lysine (B10760008) as a carbon and nitrogen source.

A well-characterized pathway for the conversion of L-lysine to 5-aminovalerate involves a two-enzyme system found in organisms like Pseudomonas putida. This pathway is initiated by the action of L-lysine 2-monooxygenase (DavB), a FAD-dependent enzyme that catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide. nih.gov Subsequently, the enzyme δ-aminovaleramidase (DavA) hydrolyzes 5-aminovaleramide to yield 5-aminovalerate and ammonia (B1221849). nih.govnih.govresearchgate.netresearchgate.net

This two-enzyme coupled system has been effectively utilized in biotechnological applications for the production of 5-aminovalerate from L-lysine. nih.govresearchgate.net For instance, recombinant Escherichia coli expressing the davA and davB genes from P. putida have been successfully used to produce 5-aminovalerate. nih.govnih.gov

| Enzyme | Gene | Substrate | Product | Organism Example |

| L-Lysine 2-Monooxygenase | davB | L-Lysine | 5-Aminovaleramide | Pseudomonas putida |

| δ-Aminovaleramidase | davA | 5-Aminovaleramide | 5-Aminovalerate | Pseudomonas putida |

Beyond the DavB/DavA pathway, alternative routes for L-lysine degradation that lead to the formation of 5-aminovalerate have been identified. One significant alternative is the cadaverine-mediated pathway. In this pathway, L-lysine is first decarboxylated by L-lysine decarboxylase to form cadaverine (B124047). researchgate.netfrontiersin.orgfrontiersin.orggoogle.com Cadaverine is then converted to 5-aminopentanal (B1222117) through the action of a putrescine transaminase or a putrescine oxidase. researchgate.netresearchgate.net Finally, 5-aminopentanal is oxidized to 5-aminovalerate by γ-aminobutyraldehyde dehydrogenase. researchgate.netfrontiersin.orgfrontiersin.orggoogle.comresearchgate.net

Another important intermediate in lysine metabolism is 1-piperideine. In some pathways, L-lysine is converted to 1-piperideine-6-carboxylic acid by L-lysine ε-aminotransferase. nih.gov This intermediate is in equilibrium with its open-chain form, α-aminoadipate-δ-semialdehyde. nih.gov While not directly leading to 5-aminovalerate in this form, the formation of piperideine structures highlights the diverse metabolic fate of lysine. In plants, a Δ¹-piperideine synthase has been identified that directly converts lysine to Δ¹-piperideine. biorxiv.org

| Pathway | Key Enzymes | Key Intermediates |

| Cadaverine-mediated | L-Lysine decarboxylase, Putrescine transaminase, γ-Aminobutyraldehyde dehydrogenase | Cadaverine, 5-Aminopentanal |

| Piperideine-related | L-Lysine ε-aminotransferase | 1-Piperideine-6-carboxylic acid |

Microbial Catabolism and Biotransformations of 5-Aminovalerate

Microorganisms play a crucial role in the further breakdown of 5-aminovalerate, particularly in anaerobic environments. These catabolic pathways are essential for nutrient cycling in various ecosystems.

Clostridium aminovalericum is a well-studied anaerobic bacterium capable of fermenting 5-aminovalerate. nih.govnih.gov This organism degrades 5-aminovalerate into a mixture of valerate (B167501), acetate, propionate, and ammonia. nih.gov Another related species, Clostridium viride, also utilizes 5-aminovalerate as a growth substrate. jst.go.jp

The anaerobic degradation of 5-aminovalerate by Clostridium aminovalericum involves a series of enzymatic reactions and key intermediates. nih.gov The pathway includes the following steps and compounds:

Glutaric semialdehyde

5-Hydroxyvalerate

5-Hydroxyvaleryl-CoA

4-Pentenoyl-CoA

2,4-Pentadienoyl-CoA

trans-2-Pentenoyl-CoA

L-3-Hydroxyvaleryl-CoA

3-Ketovaleryl-CoA

Acetyl-CoA

Propionyl-CoA nih.gov

Enzymes catalyzing these transformations have been demonstrated in cell extracts of this bacterium. nih.gov For instance, trans-2-pentenoyl-CoA is a direct precursor of valeryl-CoA. nih.gov

Role of 5-Aminovalerate in Host-Microbiota Interactions and Metabolomics Research

5-Aminovalerate and its derivatives are increasingly recognized for their role in the complex interplay between host organisms and their gut microbiota. Metabolomics studies have identified these compounds as significant players in gut metabolism and have linked them to various physiological and pathological conditions.

5-Aminovaleric acid betaine (B1666868) (5-AVAB), a trimethylated derivative of 5-aminovalerate, is associated with the gut microbiota and can also be influenced by diet. nih.govresearchgate.net It has been found in higher concentrations in metabolically active tissues such as the heart and muscle. nih.govresearchgate.net Research has linked 5-AVAB to both positive health effects and some negative outcomes, highlighting its complex role in host metabolism. nih.govresearchgate.net Another related compound, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), is also produced by the gut microbiota from trimethyllysine and has been implicated in cardiac conditions. nih.govresearchgate.net Untargeted metabolomics has been instrumental in identifying the link between the cadaverine branch of lysine degradation, which includes 5-aminovalerate, and the growth and biofilm formation of bacteria like Pseudomonas aeruginosa. frontiersin.org

Chemical Synthesis Methodologies for Ethyl 5 Aminovalerate

Conventional Organic Synthesis Approaches for Ethyl 5-aminovalerate

The most direct and conventional method for synthesizing this compound is through the Fischer esterification of 5-aminovaleric acid (also known as 5-aminopentanoic acid). This acid-catalyzed reaction involves treating the amino acid with ethanol (B145695). To drive the reaction to completion, a strong acid catalyst is typically employed, and water, the reaction byproduct, is removed.

A common variant of this procedure involves the use of thionyl chloride (SOCl₂). In this approach, thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride in situ. The hydrogen chloride then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. A detailed, documented procedure involves the slow addition of thionyl chloride to a cooled solution of 5-aminopentanoic acid in absolute ethanol. prepchem.com The mixture is then heated under reflux for an extended period, typically around 18 hours, to ensure complete conversion. prepchem.com After the reaction, the solvent is removed under vacuum, and the resulting crude product, this compound hydrochloride, is purified by trituration with a solvent like diethyl ether to yield a solid product. prepchem.com The final ester is often obtained as its hydrochloride salt due to the presence of the amino group, which is basic, and the acidic conditions used. prepchem.comcymitquimica.comfishersci.ca

Table 1: Conventional Synthesis of this compound Hydrochloride

| Reactant | Reagent | Solvent | Product | Typical Yield |

|---|

This interactive table summarizes a common laboratory-scale synthesis method.

Emerging Synthetic Strategies for this compound

Emerging strategies for producing this compound are increasingly focused on sustainability, utilizing renewable feedstocks and biocatalytic methods. These approaches primarily target the synthesis of the precursor, 5-aminovalerate (5AVA), from bio-based sources like L-lysine, which is available in large quantities from industrial fermentation. nih.govfrontiersin.org The subsequent esterification to this compound can then be performed as a downstream chemical step, constituting a chemoenzymatic pathway. units.itbenthamopenarchives.com

Biocatalytic Production of 5-Aminovalerate (5AVA)

Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has led to the development of several efficient biosynthetic pathways for 5AVA production from L-lysine. sci-hub.segoogle.com These strategies offer a green alternative to petroleum-based chemical syntheses. frontiersin.org

Key enzymatic pathways include:

The DavA/DavB Pathway: This two-step pathway utilizes L-lysine 2-monooxygenase (DavB) to convert L-lysine into 5-aminovaleramide, which is then hydrolyzed to 5AVA by δ-aminovaleramidase (DavA). frontiersin.orggoogle.comnih.gov Engineered C. glutamicum strains expressing these enzymes have achieved high titers of 5AVA. nih.govfrontiersin.org

The Cadaverine (B124047) Pathway: This route involves the decarboxylation of L-lysine to cadaverine, catalyzed by lysine (B10760008) decarboxylase (LdcC). frontiersin.orggoogle.com Cadaverine is then converted to 5-aminopentanal (B1222117) by either a transaminase (PatA) or an oxidase (Puo), followed by oxidation to 5AVA by an aldehyde dehydrogenase (PatD). frontiersin.orgmdpi.comd-nb.info

The L-lysine α-oxidase (RaiP) Pathway: This pathway uses an L-lysine α-oxidase (RaiP) to convert L-lysine to 2-keto-6-aminocaproate (2K6AC), which spontaneously or enzymatically converts to 5AVA. nih.govfrontiersin.orgfrontiersin.org An advanced artificial pathway combines RaiP with an α-ketoacid decarboxylase and an aldehyde dehydrogenase to improve efficiency and has achieved high titers, with one study reporting 52.24 g/L of 5AVA in a fed-batch biotransformation. nih.govfrontiersin.org Another study using a whole-cell catalyst with ethanol pretreatment produced 50.62 g/L of 5AVA from L-lysine. nih.gov

Table 2: Comparison of Emerging Biocatalytic Pathways to 5-Aminovalerate (5AVA)

| Pathway Name | Key Enzymes | Host Organism (Example) | Precursor | Reported Titer (Example) |

|---|---|---|---|---|

| DavA/DavB Pathway | DavB (L-lysine 2-monooxygenase), DavA (δ-aminovaleramidase) | Corynebacterium glutamicum | L-Lysine | 63.2 g/L frontiersin.org |

| Cadaverine Pathway | LdcC (Lysine decarboxylase), PatA (Transaminase), PatD (Dehydrogenase) | Corynebacterium glutamicum | L-Lysine | 5.1 g/L nih.gov |

This interactive table compares different engineered microbial systems for producing the key precursor to this compound.

Catalytic Hydrogenation Routes

Another emerging area involves catalytic chemical transformations of biomass-derived platform molecules. Reductive amination of levulinate esters (such as ethyl levulinate) is a promising method for producing N-alkyl pyrrolidones. researchgate.net The mechanism for this reaction proceeds through the formation of a 4-aminopentanoate intermediate. researchgate.net While primarily aimed at cyclic products, controlling the reaction conditions could potentially favor the isolation of the linear intermediate, Ethyl 5-aminopentanoate (a synonym for this compound), representing a non-biological, green chemistry approach from renewable feedstocks. This approach benefits from the use of non-noble metal catalysts like nickel phosphide (B1233454) under continuous flow conditions. researchgate.net

Enzymatic and Biocatalytic Production of Ethyl 5 Aminovalerate and Its Precursors

Metabolic Engineering of Microbial Hosts for Enhanced Production

Various microbial hosts have been engineered for 5AVA production, each with unique physiological characteristics. Key strategies involve the deletion of genes responsible for byproduct formation and the amplification of pathways leading to the precursor, L-lysine.

Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for 5AVA synthesis. nih.gov Genetic modifications often include the knockout of cadA and ldcC, genes encoding lysine (B10760008) decarboxylases, to prevent the conversion of L-lysine into cadaverine (B124047), a major competing byproduct. nih.gov Further enhancements have been achieved by engineering strains for increased L-lysine synthesis. nih.govewha.ac.kr

Corynebacterium glutamicum : This bacterium is an industrial workhorse known for its high-level production of amino acids, particularly L-lysine, making it an ideal chassis for 5AVA production. epa.govnih.gov A key modification in C. glutamicum is the deletion of the lysE gene, which encodes the L-lysine exporter. nih.gov This strategy prevents the secretion of the precursor L-lysine, thereby increasing its intracellular availability for conversion to 5AVA. nih.gov Additionally, the deletion of the endogenous gabT gene, which is responsible for the degradation of 5AVA to glutarate, has been shown to significantly increase the final product titer. epa.gov

Bacillus methanolicus : This thermophilic methylotroph is a promising candidate for 5AVA production from non-food feedstocks like methanol (B129727). researchgate.net A significant advantage of B. methanolicus is the natural absence of the gabT gene, which means it lacks the primary pathway for 5AVA degradation found in other hosts like Pseudomonas. nih.gov

Pseudomonas putida : This soil bacterium naturally possesses the metabolic pathway for L-lysine catabolism to 5AVA. frontiersin.orgresearchgate.net Engineering efforts in P. putida have focused on eliminating pathways that compete for precursors or degrade the final product. For instance, deleting genes involved in β-oxidation (fadBA) and the polyhydroxyalkanoate (PHA) depolymerase gene (phaZ) has been explored to channel more carbon towards desired products. nih.gov

Table 1: Examples of Genetic Modifications in Microbial Hosts for 5-Aminovalerate Production

| Host Organism | Gene Target | Modification | Outcome | Reference(s) |

|---|---|---|---|---|

| Escherichia coli | cadA, ldcC | Deletion | Prevents conversion of L-lysine to cadaverine, increasing L-lysine pool for 5AVA synthesis. | nih.gov |

| Corynebacterium glutamicum | lysE | Deletion | Prevents L-lysine export, increasing intracellular L-lysine availability. | nih.gov |

| Corynebacterium glutamicum | gabT | Deletion | Prevents degradation of 5AVA to glutarate, increasing final 5AVA titer. | epa.gov |

The introduction of biosynthetic genes from other organisms is a cornerstone of metabolic engineering for 5AVA production. Several enzymatic pathways have been successfully expressed in various hosts to convert L-lysine or its intermediates into 5AVA. nih.gov

The DavBA Pathway : The most commonly used pathway involves two enzymes from Pseudomonas putida: lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA). frontiersin.orgresearchgate.net This two-step pathway converts L-lysine into 5-aminovaleramide and then hydrolyzes it to 5AVA. nih.govresearchgate.net The davBA genes have been successfully expressed in both E. coli and C. glutamicum, leading to significant 5AVA production. nih.govnih.govnih.gov In one study, expressing P. putida davAB in an engineered E. coli strain resulted in the production of 3.6 g/L of 5AVA from L-lysine. ewha.ac.krkaist.ac.kr

The RaiP Pathway : An alternative route utilizes L-lysine α-oxidase (RaiP) from Scomber japonicus. frontiersin.orgnih.gov This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce 2-keto-6-aminocaproate, which is an intermediate in one of the biosynthetic routes to 5AVA. nih.gov This pathway has been demonstrated in E. coli. nih.gov

The Cadaverine-Mediated Pathway : Another strategy involves the conversion of L-lysine to cadaverine, followed by its conversion to 5AVA. This pathway employs enzymes such as L-lysine decarboxylase (ldcC), putrescine transaminase (patA), and γ-aminobutyraldehyde dehydrogenase (patD). nih.govnih.gov Heterologous expression of these genes in C. glutamicum enabled the production of 5.1 g/L of 5AVA in shake flask fermentation. nih.gov

Role of gabT and gabD : The genes gabT (5-aminovalerate aminotransferase) and gabD (glutarate semialdehyde dehydrogenase) are often involved in the subsequent conversion of 5AVA into glutarate. nih.govewha.ac.kr While this is considered a loss of product when 5AVA is the target, expression of these genes has been used to demonstrate the further conversion of 5AVA to other valuable C5 chemicals. nih.govewha.ac.kr In many strain engineering strategies, endogenous gabT is deleted to prevent this conversion. epa.gov

Table 2: Key Heterologous Genes for 5-Aminovalerate Biosynthesis

| Gene(s) | Enzyme(s) | Function | Source Organism | Host Organism(s) | Reference(s) |

|---|---|---|---|---|---|

| davB, davA | Lysine 2-monooxygenase, 5-Aminovaleramidase | Converts L-lysine to 5AVA via 5-aminovaleramide. | Pseudomonas putida | E. coli, C. glutamicum | nih.govnih.govresearchgate.net |

| raiP | L-lysine α-oxidase | Oxidative deamination of L-lysine. | Scomber japonicus | E. coli | frontiersin.orgnih.govnih.gov |

| ldcC, patA, patD | L-lysine decarboxylase, Putrescine transaminase, γ-aminobutyraldehyde dehydrogenase | Converts L-lysine to 5AVA via cadaverine. | Various | C. glutamicum | nih.govnih.gov |

Whole-Cell Biocatalysis for 5-Aminovalerate Production

Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymes to convert a substrate into a desired product. This approach avoids costly and time-consuming enzyme purification and can provide a stable environment for enzyme function. nih.gov

To maximize the efficiency of whole-cell bioconversions, several reaction parameters must be carefully optimized.

pH and Temperature : The optimal pH and temperature are crucial for enzyme activity and cell stability. For the whole-cell conversion of L-lysine to 5AVA using engineered E. coli, an optimal pH of 8.0 and a temperature of 37°C have been reported. researchgate.net

Substrate Concentration : High substrate concentrations can lead to substrate inhibition, while low concentrations can limit the reaction rate. Studies have investigated the effect of L-lysine concentration, with one fed-batch bioconversion using 100 g/L of L-lysine hydrochloride to produce 50.62 g/L of 5AVA. researchgate.net

Cofactor Regeneration : Many enzymatic reactions, particularly those involving oxidoreductases, require cofactors like NADPH. nih.gov Ensuring a continuous supply of these cofactors is essential for sustained catalytic activity. In the context of producing related C5 chemicals like 5-hydroxyvalerate, an NADPH regeneration system using glucose dehydrogenase (GDH) was introduced in E. coli to improve the conversion rate. researchgate.net

Translating laboratory-scale success to larger bioreactor systems requires strategies to maintain optimal conditions and maximize productivity.

Fed-Batch Fermentation : A fed-batch strategy, where the substrate is fed incrementally during the fermentation process, is commonly employed to avoid substrate inhibition and maintain high cell densities. internationalfilterproducts.com This approach has been successfully used in various engineered strains, such as C. glutamicum, to achieve high titers of 5AVA, reaching 28 g/L with a maximal space-time yield of 0.9 g/L/h in one case, and up to 48.3 g/L in a more optimized strain. nih.govnih.gov

Process Control : Advanced control systems are crucial for maintaining optimal operating conditions within the bioreactor. internationalfilterproducts.comalliedacademies.org Continuous monitoring and control of parameters like pH, temperature, and dissolved oxygen levels are essential for robust and reproducible production. internationalfilterproducts.com

Mixing and Aeration : Efficient mixing ensures homogenous distribution of nutrients and cells, while adequate aeration provides the necessary oxygen for aerobic bioprocesses, such as the monooxygenase-catalyzed steps in 5AVA production. internationalfilterproducts.comalliedacademies.org The design of the bioreactor, including the impeller and sparging systems, is critical for achieving optimal mass transfer. alliedacademies.org

Cell-Free Enzymatic Systems for 5-Aminovalerate Synthesis

Cell-free enzymatic systems offer a powerful alternative to whole-cell catalysis by using purified enzymes or cell extracts to perform specific biochemical transformations in vitro. nih.gov This approach provides unprecedented control over the reaction environment, eliminates the need to maintain cell viability, and allows for the synthesis of products that may be toxic to living cells. nih.gov

The synthesis of 5AVA has been successfully demonstrated using a cell-free system. A two-enzyme coupled system using purified L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from P. putida was developed for the biotransformation of L-lysine. nih.govresearchgate.net Under optimized conditions, this cell-free system was capable of producing 20.8 g/L of 5-aminovalerate from 30 g/L of L-lysine within 12 hours. nih.govresearchgate.net

Cell-free systems provide a simpler and faster engineering solution compared to modifying living cells, offering significant design freedom. nih.gov By assembling efficient multienzyme cascades, it is possible to create highly specific and efficient pathways for the synthesis of desired products. nih.gov The combination of cell-free synthesis with technologies like cofactor regeneration and enzyme immobilization holds the promise of developing robust and industrialized platforms for a wide range of biotechnological applications. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| 1,5-pentanediol (B104693) |

| 2-keto-6-aminocaproate |

| 5-aminopentanal (B1222117) |

| 5-aminovaleramide |

| 5-aminovalerate (5AVA) |

| 5-hydroxyvalerate |

| Cadaverine |

| δ-valerolactam |

| Ethanol (B145695) |

| Ethyl 5-aminovalerate |

| Glutarate |

| Glucose |

| L-lysine |

| Methanol |

| NADPH |

| Piperidine |

| Putrescine |

Enzyme Characterization and Kinetic Studies Relevant to 5-Aminovalerate Synthesis

The enzymatic conversion of L-lysine to 5-aminovalerate is primarily achieved through two well-studied pathways. A thorough characterization of the enzymes in these pathways, including their kinetic properties, is fundamental for process optimization and strain engineering.

The first major pathway involves a two-enzyme cascade found in organisms like Pseudomonas putida. nih.govnih.gov This system consists of:

L-lysine monooxygenase (DavB): This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce an intermediate, 5-aminovaleramide. nih.govresearchgate.net

5-aminovaleramide amidohydrolase (DavA): DavA then catalyzes the hydrolysis of 5-aminovaleramide to yield the final product, 5-aminovalerate. nih.govresearchgate.net

A coupled system using purified DavB and DavA from P. putida KT2440 has been shown to be effective, producing 20.8 g/L of 5-aminovalerate from 30 g/L of L-lysine within 12 hours under optimal conditions (pH 7.0 and 37°C). nih.govresearchgate.net

The second prominent pathway utilizes a single enzyme:

L-lysine α-oxidase (RaiP or LO): This enzyme, often sourced from fungi like Trichoderma species or fish like Scomber japonicus, catalyzes the oxidative deamination of L-lysine to form α-keto-ε-aminocaproate. nih.govmdpi.comfrontiersin.org This intermediate is unstable and, in the presence of hydrogen peroxide (a byproduct of the initial reaction), is non-enzymatically converted to 5-aminovalerate. nih.govmdpi.com

Kinetic studies provide crucial insights into an enzyme's efficiency and affinity for its substrate. The Michaelis-Menten constant (K_m) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), with a lower K_m value signifying a higher affinity of the enzyme for its substrate. nih.gov Detailed kinetic analysis of L-lysine α-oxidase from Trichoderma cf. aureoviride revealed that it is a highly selective allosteric enzyme that exhibits positive cooperativity. nih.govnih.gov This means the binding of one substrate molecule to the enzyme complex increases the affinity of the other active sites for subsequent substrate molecules. wikipedia.org

| Enzyme | Source Organism | Substrate | K_m (mM) | Notes |

| L-lysine α-oxidase (LO) | Trichoderma cf. aureoviride | L-lysine | 0.01015 | Exhibits positive cooperativity with a Hill coefficient (h) of 2.05 ± 0.15, indicating a high affinity for the substrate. nih.govnih.gov |

| L-lysine monooxygenase (DavB) | Pseudomonas putida | L-lysine | Data not available | Characterized as part of a coupled reaction system for 5AVA production. nih.govresearchgate.net |

| 5-aminovaleramide amidohydrolase (DavA) | Pseudomonas putida | 5-aminovaleramide | Data not available | Characterized as part of a coupled reaction system for 5AVA production. nih.govresearchgate.net |

A third, more complex artificial pathway combines L-Lysine α-oxidase with two other enzymes, α-ketoacid decarboxylase (KivD) and aldehyde dehydrogenase (PadA), to create a multi-step synthesis route in Escherichia coli. nih.govfrontiersin.org

Immobilized Enzyme Technologies for Continuous Production

For industrial-scale biocatalysis, the use of free enzymes in solution is often economically unviable due to challenges in separating the enzyme from the product stream and the inability to reuse the catalyst. mdpi.com Immobilized enzyme technology addresses these limitations by confining enzymes to an insoluble support material, which enhances their stability and allows for repeated use and application in continuous production systems. mdpi.comnih.gov

Advantages of Immobilization:

Reusability: Immobilized enzymes can be easily recovered from the reaction mixture, significantly reducing costs. nih.gov

Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH. mdpi.com

Continuous Operation: The technology is well-suited for continuous flow reactors, such as packed-bed reactors, enabling a more efficient and scalable production process. nih.gov

Simplified Downstream Processing: Product purification is simplified as the enzyme catalyst is retained within the reactor. nih.gov

Various methods can be used for immobilization, including physical adsorption, covalent bonding, and entrapment within a polymer matrix. mdpi.comnih.gov The choice of method and support material depends on the specific enzyme and process conditions.

In the context of 5-aminovalerate production, enzyme immobilization has been successfully demonstrated. L-lysine α-oxidase (RaiP) has been immobilized on a solid support, resulting in the successful conversion of L-lysine to 5-aminovalerate. nih.gov This approach highlights the potential for developing robust, reusable biocatalysts for this specific pathway. Furthermore, researchers have suggested that the co-immobilization of the DavB and DavA enzymes could enhance the practicality and stability of their two-step coupled reaction system. nih.gov While specific data on the continuous production of 5AVA is emerging, the principles of immobilized enzyme technology are well-established in other biocatalytic processes, demonstrating excellent reusability over numerous cycles. nih.govresearchgate.net

| Enzyme | Support Material | Production Details | Product Titer | Source |

| L-lysine α-oxidase (RaiP) | Solid Support | Enzymatic synthesis from L-lysine. | 13.4 g/L | nih.gov |

| L-lysine α-oxidase (RaiP) | Not specified | Aerobic incubation for 5 days at 37°C from 17.5 g/L L-lysine. | 13.4 g/L | nih.gov |

The application of these technologies paves the way for the development of continuous, cost-effective, and sustainable biorefinery processes for producing 5-aminovalerate and, subsequently, its ethyl ester derivative.

Derivatives and Downstream Applications of Ethyl 5 Aminovalerate and 5 Aminovalerate

Ethyl 5-aminovalerate as a Platform Chemical for Bio-based Materials Research

The utility of this compound as a platform chemical stems from its bifunctional nature, containing both an amine and an ester group. This allows it to be a flexible building block for various polymerization and chemical transformations, leading to the synthesis of valuable bioplastics and chemical intermediates.

Precursor for Polyamides and Bioplastics (e.g., Nylon 5, Nylon 5,6)

5-Aminovalerate is a key monomer for the production of polyamide 5 (Nylon 5), a bio-based polyamide with applications in the textile, automotive, and chemical industries. nih.govfrontiersin.org The production of 5AVA from renewable feedstocks, such as L-lysine, provides a sustainable route to bioplastics like Nylon 5 and Nylon 5,6. frontiersin.orgnih.gov Bio-based production of 5AVA is being actively researched to create a more sustainable biorefinery process. nih.gov

Metabolic engineering efforts in microorganisms like Escherichia coli and Corynebacterium glutamicum have been successful in producing 5AVA from glucose and L-lysine. ewha.ac.krfrontiersin.org These engineered microbes can serve as cell factories to convert renewable resources into high-value polyamide monomers. nih.gov The resulting 5AVA can then be polymerized to form Nylon 5, a thermoplastic with properties comparable to conventional petroleum-based nylons.

| Organism | Precursor | Product | Titer |

| Escherichia coli | L-lysine | 5-Aminovalerate | 52.24 g/L frontiersin.org |

| Corynebacterium glutamicum | L-lysine | 5-Aminovalerate | 33.1 g/L frontiersin.org |

| Escherichia coli | Glucose, L-lysine | 5-Aminovalerate | 3.6 g/L nih.gov |

Building Block for δ-Valerolactam Synthesis

5-Aminovalerate is a direct precursor to δ-valerolactam, another important monomer for polyamide production. nih.govfrontiersin.org The intramolecular cyclization of 5-aminovalerate yields δ-valerolactam. The production of δ-valerolactam from bio-based 5AVA is a promising route for the synthesis of bio-polyamides. nih.govnih.gov

Recent research has demonstrated the coproduction of 5-aminovalerate and δ-valerolactam from L-lysine in engineered E. coli. nih.govnih.govfrontiersin.org By controlling the pH of the biotransformation process, the ratio of 5AVA to δ-valerolactam can be modulated, allowing for the targeted synthesis of either the linear monomer or the cyclic lactam. frontiersin.org

| pH | 5-Aminovalerate Titer (g/L) | δ-Valerolactam Titer (g/L) | Ratio (5AVA:δ-valerolactam) |

| 5.0 | 10.24 | 1.82 | 5.63:1 frontiersin.org |

| 9.0 | - | 6.88 | - |

Intermediate in the Production of 5-Hydroxyvalerate and 1,5-Pentanediol (B104693)

5-Aminovalerate serves as a crucial intermediate in the biotechnological production of 5-hydroxyvalerate and 1,5-pentanediol. nih.govewha.ac.krnih.gov These C5 platform chemicals have applications in the synthesis of polyesters and polyurethanes. The conversion of 5AVA to these compounds typically involves enzymatic transformations.

The biosynthesis of 1,5-pentanediol from L-lysine via a 5-aminovalerate intermediate has been demonstrated in engineered microorganisms. researchgate.net This pathway involves the conversion of 5-aminovalerate to 5-hydroxyvalerate, which is then further reduced to 1,5-pentanediol.

Role of 5-Aminovalerate in the Biosynthesis of Glutarate

5-Aminovalerate is a key intermediate in the microbial production of glutarate, a C5 dicarboxylic acid used in the synthesis of polyesters and polyamides. ewha.ac.krnih.govkaist.ac.kr The bioconversion of L-lysine to glutarate proceeds through a 5-aminovalerate pathway. nih.gov

Enzymatic Pathways for 5-Aminovalerate to Glutarate Conversion

The conversion of 5-aminovalerate to glutarate is typically achieved through a two-step enzymatic cascade. The first step involves the action of a 5-aminovalerate aminotransferase (GabT), which converts 5AVA to glutarate semialdehyde. ewha.ac.krresearchgate.netsciencedaily.com Subsequently, a glutarate semialdehyde dehydrogenase (GabD) oxidizes glutarate semialdehyde to glutarate. ewha.ac.krresearchgate.netsciencedaily.com

Several microorganisms, including Pseudomonas putida, possess the necessary enzymes for this conversion. ewha.ac.krkaist.ac.kr The genes encoding these enzymes have been successfully expressed in host organisms like E. coli to establish a synthetic pathway for glutarate production. ewha.ac.krnih.gov

| Enzyme | Gene | Function |

| 5-Aminovalerate Aminotransferase | gabT | Converts 5-aminovalerate to glutarate semialdehyde ewha.ac.krsciencedaily.com |

| Glutarate Semialdehyde Dehydrogenase | gabD | Converts glutarate semialdehyde to glutarate ewha.ac.krsciencedaily.com |

Engineering Strategies for Glutarate Production from 5-Aminovalerate

Furthermore, fine-tuning the expression levels of the enzymes in the pathway and engineering key enzymes for improved catalytic efficiency are also critical strategies. proquest.com For instance, protein engineering has been used to enhance the activity of putrescine aminotransferase, a key enzyme in an alternative pathway to glutarate. proquest.com Additionally, transporter engineering to improve the import of 5-aminovalerate into the cell can also lead to increased glutarate production. proquest.com

| Strategy | Organism | Key Genes/Enzymes | Result |

| Microbial Consortium | E. coli | davAB, gabDT | 43.8 g/L glutarate nih.gov |

| Pathway Engineering and Optimization | E. coli | EcCA, KpcPA, KpcPD | 77.62 g/L glutarate proquest.com |

| Whole-cell Biocatalysis | E. coli | davAB, gabTD | 1.7 g/L glutarate ewha.ac.krnih.gov |

Design and Synthesis of Novel Chemical Entities Incorporating the 5-Aminovalerate Moiety

The 5-aminovalerate scaffold, a five-carbon chain with terminal amino and carboxyl groups, serves as a versatile building block in chemical synthesis. Its structure allows for the creation of a diverse range of molecules with potential applications in materials science and medicinal chemistry. The design and synthesis of novel chemical entities based on this moiety involve strategic modifications to tailor their physicochemical properties and biological activities.

Structural Modification Strategies for Functionalization

The functionalization of the 5-aminovalerate moiety is achieved through targeted chemical modifications at its reactive sites: the primary amine, the carboxylic acid, and the aliphatic carbon backbone. These strategies allow for the introduction of various functional groups, leading to the synthesis of novel amino acids, peptides, and other non-natural structures. researchgate.netconsensus.app

Key structural modification strategies include:

N-Terminus Modification: The primary amino group is a common site for functionalization. Standard peptide coupling methods can be used to form amide bonds with other carboxylic acids, effectively creating peptide derivatives or attaching other molecular entities. researchgate.netresearcher.life For instance, coupling with other amino acid methyl esters, dipeptides, tripeptides, and tetrapeptides can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearcher.life

C-Terminus Modification: The carboxylic acid group can be converted into esters, amides, or other functional groups. Esterification with various alcohols can alter the molecule's polarity and solubility. Amidation, by reacting with primary or secondary amines, is another common strategy to build larger molecular architectures.

Backbone Functionalization: While more challenging, the C-H bonds on the aliphatic backbone of 5-aminovalerate can be functionalized. Modern synthetic methods, such as metal-catalyzed C-H activation, allow for the site-specific introduction of aryl or alkyl groups, creating complex, non-proteinogenic amino acid derivatives. researchgate.net

Cyclization: The linear structure of 5-aminovalerate can be cyclized to form δ-valerolactam (2-piperidone) through intramolecular dehydrative cyclization. researchgate.net This lactam is a key monomer for the synthesis of bio-based polyamides like nylon-5. researchgate.netresearchgate.net 5-Aminovaleric acid can also be used as a linker for the cyclization of dipeptides. nih.gov

These functionalization strategies are summarized in the table below.

| Modification Site | Strategy | Resulting Compound Class | Potential Application |

| N-Terminus (Amino Group) | Amide bond formation (Acylation, Peptide Coupling) | Peptides, Amides | Therapeutics, Biomaterials |

| C-Terminus (Carboxyl Group) | Esterification, Amidation | Esters, Amides | Prodrugs, Polymer Precursors |

| Aliphatic Backbone | C-H Functionalization | Substituted Amino Acids | Novel Pharmacophores |

| Intramolecular | Dehydrative Cyclization | Lactams (δ-Valerolactam) | Monomers for Polyamides (Nylon-5) |

Medicinal Chemistry and Computational Drug Design Principles

In modern medicinal chemistry, the design of novel therapeutics incorporating the 5-aminovalerate moiety is heavily supported by computational methods. nih.gov These in silico techniques allow for the rational design and evaluation of new molecules before their synthesis, saving significant time and resources. openmedicinalchemistryjournal.comdtu.dk Key computational tools include molecular docking and molecular dynamics simulations, which are instrumental in ligand design. mjpms.inmpg.de

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a 5-aminovalerate derivative) when bound to a second molecule (a receptor, typically a protein target). openmedicinalchemistryjournal.commjpms.in The process involves:

Defining the Binding Site: Identifying the active site or pocket on the target protein where the ligand is expected to bind.

Ligand Conformation Sampling: Generating a wide range of possible three-dimensional conformations of the ligand.

Scoring: Evaluating the "goodness of fit" for each conformation using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The conformation with the best score represents the most likely binding mode. mjpms.in

This technique is crucial for virtual screening, where large libraries of potential drug candidates are computationally docked to a target to identify the most promising hits for further development. openmedicinalchemistryjournal.com For example, in the context of 5-aminovalerate, docking could be used to design derivatives that inhibit a specific enzyme by predicting how structural modifications would affect binding to the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This provides detailed information on:

Binding Stability: Assessing the stability of the ligand-receptor complex over a period of nanoseconds to microseconds. nih.govresearchgate.net

Conformational Changes: Observing how the binding of a ligand induces structural changes in the target protein, which is often essential for its biological function or inhibition. nih.govnih.gov

Binding Free Energy Calculation: More accurately estimating the binding affinity by considering the dynamic interactions, solvent effects, and entropic contributions.

In the development of 5-aminovalerate derivatives, MD simulations can be used to understand how a designed ligand affects the protein's dynamics or to refine the binding mode predicted by docking. nih.gov For instance, simulations have been used to analyze enzyme mutants to improve the synthetic pathway for 5-aminovalerate by revealing how mutations expand the catalytic channel. nih.govresearchgate.net

| Computational Technique | Principle | Application in Ligand Design | Key Insights |

| Molecular Docking | Predicts the static binding pose and affinity of a ligand in a receptor's active site. | Virtual screening of compound libraries; predicting binding modes of novel 5-aminovalerate derivatives. | Binding affinity (scoring), key interacting residues, initial binding hypothesis. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of a molecular system. | Assessing the stability of ligand-receptor complexes; analyzing ligand-induced conformational changes. | Stability of binding, dynamic interactions, refined binding free energy, mechanism of action. |

Development of Analogs and Conjugates for Research Probes

Beyond therapeutic applications, 5-aminovalerate analogs and conjugates are valuable as research probes to investigate biological processes. The bifunctional nature of the 5-aminovalerate core—possessing both an amine and a carboxyl group—makes it an ideal scaffold for creating molecular tools.

Analogs as Research Tools

Synthetic analogs of 5-aminovalerate can be designed to interact with specific biological targets. For example, by modifying the chain length or introducing specific functional groups, analogs can be created to study enzyme specificity or receptor binding. 5-bromovaleric acid, an analog of valeric acid, has been used as a starting material to synthesize various amino acid and peptide conjugates for biological evaluation. researchgate.netresearcher.life

Conjugates for Probing and Labeling

The true utility of 5-aminovalerate in this context often lies in its use as a linker to conjugate a molecule of interest (e.g., a peptide or drug) to a reporter group. The reporter group allows for the detection and tracking of the molecule within a biological system.

Common conjugation strategies involve:

Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) to the 5-aminovalerate moiety. The amino or carboxyl group can be used as a handle to covalently link dyes like BODIPY derivatives, which are used to create probes for amino acid identification. biorxiv.org These fluorescently-tagged molecules can be visualized using fluorescence microscopy to study their localization and dynamics in living cells.

Bioconjugation to Proteins: The 5-aminovalerate structure can serve as a flexible linker to attach small molecules to proteins. nih.govcoledeforest.com Site-specific modification techniques can incorporate functionalized amino acids into a protein's structure, which can then be reacted with a 5-aminovalerate-based probe carrying a specific payload. nih.govcoledeforest.com

Peptide Conjugates: Coupling peptides to the N- or C-terminus of 5-aminovalerate can enhance their biological activity or modify their pharmacokinetic properties. researchgate.netresearcher.life Such conjugates are used to study peptide-protein interactions and cellular uptake mechanisms.

The design of these research probes requires a careful balance between the properties of the 5-aminovalerate linker, the reporter tag, and the biologically active molecule to ensure that the final conjugate retains its desired function and provides a clear signal.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS)

Chromatography is a fundamental analytical technique for separating a mixture into its individual components. bmrb.io The choice of method often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for separating non-volatile compounds. bmrb.io For the analysis of ethyl 5-aminovalerate and its parent compound, 5-aminovalerate, reverse-phase HPLC is commonly employed. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the chromatographic response (e.g., peak area) of the sample. youtube.com The separation of 5-aminovalerate from its precursor, L-lysine, can be challenging due to their structural similarity, necessitating careful optimization of the mobile phase and stationary phase. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org This technique is well-suited for volatile and thermally stable compounds. While polar analytes like amino acids often require derivatization to increase their volatility, this compound, as an ester, is inherently more volatile than its parent carboxylic acid and may be suitable for direct GC-MS analysis. iroatech.com Derivatization with reagents like ethyl chloroformate is a common strategy for analyzing amino compounds via GC-MS, which converts them into corresponding carbamates. iroatech.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. nih.gov It is particularly advantageous for analyzing thermally unstable compounds that are not suitable for GC-MS. nih.gov LC-MS/MS, a tandem approach, allows for the quantification of amino acids without derivatization. researchgate.net Separation can be achieved on various columns, such as a strong cation exchange (SCX) column or a C18 column, followed by detection using electrospray ionization (ESI) in positive mode. researchgate.netdocbrown.info

Below is a table summarizing typical parameters for these chromatographic techniques applicable to the analysis of this compound or related amino acid derivatives.

| Parameter | HPLC | GC-MS | LC-MS/MS |

| Stationary Phase | C18 Reverse-Phase | DB-5 or similar non-polar capillary column | C18 or Strong Cation Exchange (SCX) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid (e.g., TFA) | Helium | Acetonitrile/Water with acid (e.g., formic acid) |

| Detector | UV Detector | Mass Spectrometer (Electron Impact Ionization) | Mass Spectrometer (Electrospray Ionization) |

| Derivatization | Often not required; may use pre-column derivatization for UV detection | May not be required for the ester; parent acid requires it | Generally not required |

| Application | Quantification, Purity Assessment | Separation, Identification, Quantification | High-sensitivity Quantification, Identification |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, IR, UV, Mass Spectrometry)

Spectroscopic techniques provide detailed information about a molecule's structure, functional groups, and purity by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for elucidating the precise structure of a molecule. For this compound (C₇H₁₅NO₂), ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and distinct signals for the five methylene (B1212753) groups (-CH₂-) of the valerate (B167501) backbone and the amine (-NH₂) protons. youtube.com

Predicted ¹H NMR Spectral Data for this compound This table is predictive, based on the principles of NMR spectroscopy and data for analogous structures like ethyl ethanoate. youtube.com

| Chemical Shift (δ) ppm (Predicted) | Protons | Multiplicity |

| ~4.1 | 2H (-OCH₂CH₃) | Quartet (q) |

| ~2.7 | 2H (-CH₂NH₂) | Triplet (t) |

| ~2.3 | 2H (-COCH₂-) | Triplet (t) |

| ~1.6 | 4H (-CH₂CH₂CH₂-) | Multiplet (m) |

| ~1.2 | 3H (-OCH₂CH₃) | Triplet (t) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Key expected peaks include a strong C=O stretch for the ester group (~1735 cm⁻¹), a C-O stretch (~1250-1230 cm⁻¹), N-H stretching vibrations for the primary amine (two bands in the ~3300-3400 cm⁻¹ region), and C-H stretching vibrations (~2850-2975 cm⁻¹). docbrown.info The absence of a broad O-H band from 2500-3300 cm⁻¹ would distinguish it from its parent carboxylic acid. docbrown.info

Characteristic IR Absorption Bands for this compound This table is predictive, based on data for analogous ester and amine compounds. docbrown.inforesearchgate.net

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400-3300 | N-H Stretch | Primary Amine |

| ~2975-2850 | C-H Stretch | Alkane |

| ~1735 | C=O Stretch | Ester |

| ~1250 | C-O Stretch | Ester |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. Simple aliphatic amines and esters, like this compound, lack extensive chromophores and typically exhibit absorption maxima only in the far UV region (around 200-210 nm). sielc.com Consequently, UV-Vis is less useful for detailed structural elucidation of this compound but can be used for quantification in HPLC if a suitable low-wavelength detector is available. sielc.com

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information based on fragmentation patterns. nih.gov For this compound (Molecular Weight: 145.20 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅), resulting in a fragment ion. libretexts.org For amino compounds, fragmentation often involves the loss of ammonia (B1221849) (NH₃) or cleavage at the carbon alpha to the nitrogen atom. youtube.comnih.gov

Metabolomics Approaches for Pathway Elucidation and Biomarker Identification in Research

Metabolomics is the comprehensive study of metabolites in a biological system, which can reveal the physiological state of an organism and help identify biomarkers for diseases. iroatech.comnih.gov While this compound is not typically an endogenous metabolite, its parent compound, 5-aminovalerate, is a known product of L-lysine degradation in various organisms, including bacteria. hmdb.canih.gov

The metabolic pathway often involves the conversion of L-lysine to 5-aminovalerate via intermediates like cadaverine (B124047) or through the action of enzymes such as L-lysine monooxygenase and δ-aminovaleramidase. researchgate.netresearchgate.net In some microorganisms, such as Clostridium species, 5-aminovalerate is a characteristic metabolic product. nih.govnih.gov Understanding these pathways is crucial for metabolic engineering efforts aimed at producing valuable chemicals from renewable feedstocks. nih.govresearchgate.net

In the context of metabolomics research, this compound could be utilized in several ways:

As a Derivatization Product: For GC-MS-based metabolomics, endogenous 5-aminovalerate could be chemically converted to its ethyl ester (this compound) to enhance its volatility and improve chromatographic performance.

As an Internal Standard: In quantitative metabolomics, isotopically labeled or non-native compounds are often added to samples as internal standards to correct for variations during sample preparation and analysis. iroatech.comnih.gov this compound, being chemically similar to the target analyte but not naturally present, could potentially serve as an internal standard for the quantification of 5-aminovalerate or other related short-chain amino acids. nih.gov

The identification of metabolites like 5-aminovalerate in biological samples can serve as a biomarker. hmdb.ca For instance, elevated levels might indicate specific bacterial overgrowth or metabolic disorders related to lysine (B10760008) metabolism. hmdb.ca

Emerging Research Directions and Future Perspectives

Integration of Synthetic Biology and Systems Metabolic Engineering for Advanced Bioproduction

The convergence of synthetic biology and systems metabolic engineering has paved the way for the development of highly efficient microbial cell factories for 5-aminovalerate (5-AVA) production. By rationally designing and constructing artificial metabolic pathways in host organisms like Escherichia coli and Corynebacterium glutamicum, researchers have significantly enhanced production titers and yields. frontiersin.orgnih.govsciencedaily.com

A key strategy involves the heterologous expression of specific enzyme cascades to convert L-lysine, a readily available bio-based feedstock, into 5-AVA. frontiersin.orgnih.gov Systems metabolic engineering approaches are employed to optimize the host's metabolism for high-yield production. This includes the knockout of competing pathways to prevent the formation of by-products. For instance, deleting the lysE gene, which encodes the L-lysine exporter in C. glutamicum, prevents the loss of the precursor from the cell. nih.gov Similarly, in E. coli, knocking out the lysine (B10760008) decarboxylase gene (cadA) eliminates the conversion of L-lysine to cadaverine (B124047), thereby channeling the flux towards 5-AVA synthesis. frontiersin.orgnih.gov

Further enhancements have been achieved by overexpressing transporter proteins, such as the L-lysine specific permease (LysP), to improve the uptake of the substrate. frontiersin.org One notable study in E. coli combined the overexpression of an L-lysine α-oxidase (RaiP), an α-ketoacid decarboxylase (KivD), an aldehyde dehydrogenase (PadA), a catalase (KatE) to decompose inhibitory hydrogen peroxide, and the LysP transporter. frontiersin.org This multi-faceted engineering strategy culminated in a fed-batch biotransformation process that achieved a remarkable 5-AVA titer of 52.24 g/L. frontiersin.orgnih.govnih.gov

| Microorganism | Key Genetic Modifications | Substrate | Titer (g/L) | Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli WL3110 | Expression of davAB from P. putida | Glucose and L-lysine | 3.6 | 0.51 g/g L-lysine | nih.gov |

| Escherichia coli XQ56 | Enhanced L-lysine synthesis, expression of davAB | Glucose | 0.5 | N/A | nih.govewha.ac.kr |

| Corynebacterium glutamicum LYS-12 | Expression of davAB from P. putida, deletion of lysE and gabT | Glucose | 28 | N/A | nih.gov |

| Escherichia coli CJ09 | Overexpression of RaiP, KivD, PadA, KatE, LysP; knockout of cadA | L-lysine HCl | 52.24 | 0.65 g/g L-lysine | frontiersin.org |

Exploration of Novel Enzymatic Biocatalysts and Pathways

The discovery and engineering of novel enzymes are central to developing efficient and diverse biosynthetic routes for 5-AVA. Research has primarily focused on pathways originating from L-lysine, leveraging different enzymatic strategies to achieve the conversion. frontiersin.orgresearchgate.net

One well-studied pathway utilizes a two-enzyme system from Pseudomonas putida, consisting of L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA). nih.govnih.govresearchgate.net This pathway has been successfully implemented in both E. coli and C. glutamicum for 5-AVA production. nih.govnih.gov An in-vitro coupled enzymatic system using purified DavB and DavA produced 20.8 g/L of 5-AVA from 30 g/L of L-lysine in 12 hours. nih.govresearchgate.net

Another prominent enzyme is the L-lysine α-oxidase (RaiP) from the marine mackerel Scomber japonicus, which catalyzes the oxidative deamination of L-lysine. nih.govfrontiersin.orgfrontiersin.org This enzyme can lead to 5-AVA through different downstream reactions. In one approach, the intermediate spontaneously converts to 5-AVA, a process that can be influenced by factors like pH and hydrogen peroxide concentration. frontiersin.org More advanced artificial pathways have been constructed by coupling RaiP with other novel biocatalysts. For example, a highly efficient three-step pathway was established in E. coli using RaiP, an α-ketoacid decarboxylase (KivD) from Lactococcus lactis, and an aldehyde dehydrogenase (PadA) from E. coli. nih.govresearchgate.netfrontiersin.org This novel combination of enzymes created a new-to-nature pathway that demonstrated superior performance. nih.gov

The exploration of enzymes from diverse microbial sources continues to be a promising avenue for pathway improvement. Five different biosynthetic pathways for 5-AVA have been tested in Bacillus methanolicus, including those that proceed via a cadaverine intermediate using enzymes like L-lysine decarboxylase (LdcC) and putrescine oxidase (Puo). nih.gov This highlights the broad range of biocatalytic options available for creating tailored production strains.

| Enzyme(s) | Pathway Name/Description | Source Organism(s) | Key Features | Reference |

|---|---|---|---|---|

| L-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA) | Aminovalerate Pathway | Pseudomonas putida | Two-step enzymatic conversion of L-lysine to 5-AVA. | nih.govnih.gov |

| L-lysine α-oxidase (RaiP) | Oxidative Deamination Pathway | Scomber japonicus, Trichoderma viride | Single enzyme that initiates the conversion of L-lysine. | nih.govresearchgate.net |

| RaiP, α-ketoacid decarboxylase (KivD), aldehyde dehydrogenase (PadA) | Artificial Synthetic Pathway | S. japonicus, Lactococcus lactis, E. coli | A novel, three-enzyme cascade creating a highly efficient route from L-lysine. | nih.govresearchgate.net |

| L-lysine decarboxylase (LdcC), putrescine transaminase (PatA), γ-aminobutyraldehyde dehydrogenase (PatD) | Cadaverine-mediated Pathway | E. coli | Converts L-lysine to 5-AVA via cadaverine and 5-aminopentanal (B1222117) intermediates. | frontiersin.orgnih.gov |

Computational Approaches for Predictive Design and Pathway Optimization

Computational tools are becoming indispensable for accelerating the design-build-test-learn cycle in metabolic engineering. For 5-AVA production, computational approaches such as homology modeling, molecular docking, and molecular dynamic (MD) simulations have been applied to understand and engineer enzyme function for improved pathway performance. nih.govnih.gov

Sustainable Production Strategies and Biorefinery Integration

The development of bio-based 5-AVA production is intrinsically linked to the principles of sustainability and the biorefinery concept. The primary strategy for sustainable production is the use of renewable feedstocks, moving away from traditional petroleum-based chemical synthesis. nih.govfrontiersin.org L-lysine, the main precursor for bio-based 5-AVA, is produced on a large scale through industrial fermentation of sugars, making it a sustainable starting material. nih.gov Research is also exploring the use of less processed, second-generation feedstocks, such as wheat sidestreams, to further enhance the sustainability profile of the production process in organisms like C. glutamicum. frontiersin.org

Whole-cell biocatalysis represents another key sustainable strategy. By using entire microbial cells as catalysts, the process avoids costly and energy-intensive enzyme purification steps. nih.govresearchgate.netresearchgate.net Furthermore, the cellular environment can provide necessary cofactors and protect enzymes from harsh reaction conditions. researchgate.net Techniques such as ethanol (B145695) pretreatment have been shown to improve cell permeability and enzyme expression, leading to highly efficient whole-cell bioconversion, with one study achieving 50.62 g/L of 5-AVA from L-lysine. nih.govnih.gov

Integrating 5-AVA production into a broader biorefinery framework is a major future goal. As a versatile C5 platform chemical, 5-AVA can be converted into a range of other valuable chemicals. nih.govnih.gov This creates a diversified product portfolio from a single bio-based feedstock, enhancing the economic viability and resource efficiency of the entire process. The bioproduction of 5-AVA is a cornerstone of a sustainable process that can supply monomers for bioplastics like nylon 5, contributing to a circular bio-economy. frontiersin.orgnih.govfrontiersin.org

Q & A

Q. What are the established enzymatic pathways for synthesizing ethyl 5-aminovalerate from L-lysine in microbial systems?

Two primary pathways are documented:

- DavB/DavA Pathway : L-lysine is oxidized to 5-aminovaleramide by lysine 2-monooxygenase (DavB), followed by hydrolysis to 5-aminovalerate via 5-aminovaleramide amidohydrolase (DavA). This pathway, derived from Pseudomonas spp., achieves yields of ~20.8 g/L 5-aminovalerate from 30 g/L L-lysine in 12 hours using purified enzymes .

- L-Lysine α-Oxidase Pathway : Oxidation of L-lysine by Trichoderma viride α-oxidase generates 6-amino-2-oxocaproic acid, which undergoes spontaneous decarboxylation to 5-aminovalerate. However, this method is less efficient (13.4 g/L from 17.5 g/L L-lysine over 5 days) . Methodological Note: Validate pathway efficiency using HPLC or LC-MS to quantify intermediates and final products, and compare kinetic parameters (e.g., , ) of recombinant enzymes .

Q. How can researchers optimize experimental conditions for whole-cell biocatalysis of this compound production?

Key factors include:

- Substrate Concentration : Maintain L-lysine concentrations below inhibitory thresholds (e.g., <30 g/L) to prevent feedback inhibition .

- Strain Engineering : Overexpress transporter proteins (e.g., lysP in E. coli) to enhance substrate uptake and reduce intermediate accumulation .

- Induction Timing : Use inducible promoters (e.g., nirB under anaerobic conditions) to synchronize enzyme expression with metabolic activity . Data-Driven Tip: Conduct fractional factorial designs to identify optimal pH (6.5–7.5), temperature (30–37°C), and aeration conditions .

Advanced Research Questions

Q. What computational and experimental approaches resolve bottlenecks in artificial biosynthetic pathways for this compound?

- Computational Tools : Use ReactPRED and MINEs databases to predict feasible enzymatic routes and intermediate toxicity . For example, ReactPRED proposed levulinic acid pathways, though validation remains pending .

- Parameter Estimation : Apply Markov Chain Monte Carlo (MCMC) methods to fit normalized kinetic models to multi-omics data, enabling precise tuning of metabolite fluxes .

- CRISPR Interference : Knock down competing pathways (e.g., GABA shunt) to redirect carbon flux toward 5-aminovalerate . Validation Step: Couple proteomics (e.g., SILAC) with C metabolic flux analysis to quantify pathway activity .

Q. How can conflicting data on intermediate accumulation (e.g., 5-aminovalerate vs. glutaric acid) be systematically analyzed?

- Metabolic Engineering : Engineer Corynebacterium glutamicum to overexpress importer proteins (e.g., ydcE), which reduces extracellular 5-aminovalerate accumulation by 90%, favoring glutaric acid production .

- Statistical Analysis : Perform ANOVA or t-tests on triplicate bioreactor runs to assess significance of pathway modifications. For example, Wittmann et al. reported a 2.5-fold increase in glutaric acid titers after transporter overexpression .

- Multi-Omics Integration : Combine RNA-seq and metabolomics to identify regulatory nodes (e.g., NADH/NAD+ ratios) that imbalance intermediate turnover .

Q. What methodologies ensure reproducibility in strain performance across different laboratories?

- Standardized Protocols : Document strain lineage (e.g., E. coli BL21(DE3) pET-28a(+)-davAB), growth media (e.g., M9 + 2% glucose), and induction conditions (e.g., 0.1 mM IPTG) .

- Data Transparency : Publish raw metabolomics data in repositories like MetaboLights, including error bars for biological replicates (n ≥ 3) .

- Interlab Studies : Collaborate with third-party labs to validate titers using harmonized analytical methods (e.g., GC-FID for glutaric acid quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.